molecular formula C14H10O6S2 B12788478 3-(((3-Carboxyphenyl)sulfonyl)thio)benzoic acid CAS No. 1234-18-0

3-(((3-Carboxyphenyl)sulfonyl)thio)benzoic acid

Katalognummer: B12788478
CAS-Nummer: 1234-18-0
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: ZLXBDOQCIJHJQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(((3-Carboxyphenyl)sulfonyl)thio)benzoic acid is a chemical compound with the molecular formula C14H10O6S2 and a molecular weight of 338.356 g/mol . It is also known by its systematic name, benzoic acid, m-thiosulfo-, S-m-carboxyphenyl ester . This compound is characterized by the presence of a sulfonyl group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((3-Carboxyphenyl)sulfonyl)thio)benzoic acid typically involves the reaction of benzoic acid derivatives with sulfonyl chlorides and thiols under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product with minimal impurities .

Analyse Chemischer Reaktionen

Types of Reactions

3-(((3-Carboxyphenyl)sulfonyl)thio)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(((3-Carboxyphenyl)sulfonyl)thio)benzoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(((3-Carboxyphenyl)sulfonyl)thio)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with target molecules, modulating their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(((3-Carboxyphenyl)sulfonyl)thio)benzoic acid is unique due to the presence of both sulfonyl and thiol groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a broader range of chemical reactions and interact with diverse biological targets compared to its simpler analogs .

Eigenschaften

CAS-Nummer

1234-18-0

Molekularformel

C14H10O6S2

Molekulargewicht

338.4 g/mol

IUPAC-Name

3-(3-carboxyphenyl)sulfonylsulfanylbenzoic acid

InChI

InChI=1S/C14H10O6S2/c15-13(16)9-3-1-5-11(7-9)21-22(19,20)12-6-2-4-10(8-12)14(17)18/h1-8H,(H,15,16)(H,17,18)

InChI-Schlüssel

ZLXBDOQCIJHJQV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)SS(=O)(=O)C2=CC=CC(=C2)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.